4-[(3,4-Dichlorophenoxy)methyl]piperidine
Description
4-[(3,4-Dichlorophenoxy)methyl]piperidine (CAS: 790205-11-7; Molecular Formula: C₁₂H₁₅Cl₂NO) is a piperidine derivative featuring a 3,4-dichlorophenoxy group attached to the piperidine ring via a methylene (-CH₂-) bridge.
Properties
IUPAC Name |
4-[(3,4-dichlorophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISLCLADOWXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 3,4-dichlorophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(3,4-Dichlorophenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The electronic and steric effects of substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Piperidine Ring Modifications
Variations in the piperidine scaffold influence bioactivity:
Key Observations :
Physicochemical Properties
Solubility and Stability :
- Hydrochloride salts (e.g., 4-[(3-Chlorophenoxy)methyl]piperidine HCl) exhibit improved aqueous solubility compared to free bases, aiding formulation .
- The methylene bridge in 4-[(3,4-Dichlorophenoxy)methyl]piperidine may reduce crystallinity, enhancing solubility in organic solvents .
Biological Activity
4-[(3,4-Dichlorophenoxy)methyl]piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a dichlorophenoxy group, has been investigated for its interactions with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in significant biochemical effects. The precise pathways through which this compound exerts its effects depend on the biological system under investigation.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that piperidine derivatives, including this compound, can possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : Preliminary investigations suggest that piperidine derivatives may have anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance cytotoxicity against cancer cell lines .
- Neuropharmacological Effects : The compound may influence the central nervous system, potentially serving as a local anesthetic or having antiarrhythmic properties. These effects are linked to its interaction with neurotransmitter systems and ion channels .
Case Studies
- Antimycobacterial Activity : A recent study evaluated piperidine derivatives as inhibitors of MenA, an enzyme crucial for the biosynthesis of menaquinone in Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of bacterial growth .
- Enzyme Inhibition : Another study utilized computer-aided drug design to predict the activity spectra of new piperidine derivatives. The results indicated that these compounds could inhibit various enzymes and receptors involved in different diseases, supporting their potential as therapeutic agents .
Table 1: Biological Activity Overview of Piperidine Derivatives
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 13–22 | Effective against multiple bacterial strains |
| Piperidine Derivative A | Anticancer | 8–10 | Cytotoxicity against ovarian cancer cells |
| Piperidine Derivative B | Enzyme Inhibition (MenA) | 12–22 | Significant inhibition of M. tuberculosis |
| Piperidine Derivative C | Neuropharmacological Effects | - | Potential local anesthetic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
